4-Bromo-5-iodobenzene-1,2-diamine

Beschreibung

Significance of Halogenated Aromatic Diamines as Versatile Precursors in Organic Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates in the production of a wide array of substances, including polymers and pharmaceuticals. wikipedia.org The introduction of one or more halogen atoms into an organic compound, a process known as halogenation, is a pivotal chemical reaction. wikipedia.org Aromatic compounds, in particular, undergo electrophilic halogenation, where a halogen atom is substituted onto the aromatic ring, typically requiring a catalyst for less reactive substrates. wikipedia.orgnumberanalytics.com

Halogenated aromatic diamines, a sub-class of these compounds, are especially valuable as versatile precursors. The two adjacent amine groups provide a reactive site for the construction of heterocyclic rings, while the halogen atoms offer functional handles for further molecular elaboration, most notably through cross-coupling reactions. This dual functionality allows for the strategic and controlled synthesis of complex, multi-functionalized molecules. For instance, compounds like 4-bromo-o-phenylenediamine are used to prepare various benzimidazole (B57391) and quinoline (B57606) compounds, which have widespread applications in medicine, agricultural chemicals, and advanced polymers. google.com The reactivity of the halogen substituent is crucial, with the ease of reaction influenced by the specific halogen; iodine is generally more reactive than bromine in many common coupling reactions, and both are more reactive than chlorine. wikipedia.org

Overview of 4-Bromo-5-iodobenzene-1,2-diamine within the Context of Functional Organic Molecules

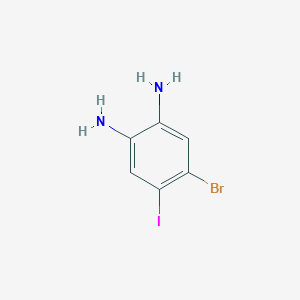

Within this important class of precursors, this compound stands out as a highly functionalized building block. sigmaaldrich.com Its structure features a benzene (B151609) ring substituted with two adjacent amino groups, a bromine atom, and an iodine atom. The ortho-diamine functionality is a classic precursor for forming five- and six-membered nitrogen-containing heterocyclic rings, such as benzimidazoles and quinoxalines.

The key feature of this specific molecule is the presence of two different halogen atoms at distinct positions on the aromatic ring. This differential halogenation is of great synthetic utility. The carbon-iodine (C-I) bond is typically more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) compared to the more stable carbon-bromine (C-Br) bond. This reactivity difference allows for selective, stepwise functionalization. A reaction can be performed at the iodo-position while leaving the bromo-position intact for a subsequent, different coupling reaction. This strategic approach enables the synthesis of highly complex and unsymmetrical molecules that would be difficult to prepare otherwise. researchgate.net This positions this compound as a valuable precursor for creating advanced functional organic materials, such as those with specific electronic or photophysical properties. sigmaaldrich.com

Current Research Landscape and Identified Knowledge Gaps in the Chemistry of this compound

The current research landscape for this compound appears to be focused on its role as a synthetic intermediate rather than on the properties of the compound itself. While its analogue, 4-bromo-1,2-diaminobenzene, has been utilized in the synthesis of fluorescent quinoxaline (B1680401) derivatives for potential use as emissive and electron-transport materials, the specific applications of the bromo-iodo variant are less documented. sigmaaldrich.com The availability of the compound from commercial suppliers indicates its utility as a building block in chemical synthesis. sigmaaldrich.comsynquestlabs.com

A significant knowledge gap exists in the full exploration of its synthetic potential. While the principle of selective cross-coupling based on the differential reactivity of the C-I and C-Br bonds is well-established, the specific scope and limitations of this selectivity with the this compound substrate are not extensively reported in the public domain. Research is needed to systematically investigate a variety of cross-coupling reactions at each halogen site to build a library of selectively functionalized derivatives.

Furthermore, there is a gap in the investigation of the properties of the heterocyclic systems derived from this precursor. The condensation of the diamine moiety to form heterocycles, followed by selective functionalization at the bromine and iodine positions, could lead to novel dyes, ligands for catalysis, organic electronics, or pharmaceutical scaffolds. A comprehensive study of the photophysical, electronic, and biological properties of these resulting complex molecules represents a significant and underexplored area of research. The synthesis and characterization of such novel compounds could unlock new applications in materials science and medicinal chemistry.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrIN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAZYDBXOOOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Iodobenzene 1,2 Diamine

Retrosynthetic Analysis of 4-Bromo-5-iodobenzene-1,2-diamine

A retrosynthetic analysis of this compound provides a strategic roadmap for its synthesis. The primary disconnections involve the carbon-halogen and carbon-nitrogen bonds. The most logical approach begins by disconnecting the C-Br and C-I bonds, identifying a simpler precursor, benzene-1,2-diamine (more commonly known as o-phenylenediamine).

This strategy suggests that the target molecule can be synthesized from o-phenylenediamine (B120857) through a sequence of electrophilic halogenation reactions. However, the high reactivity of the diamine and the need for specific regiochemistry (placing the bromine and iodine atoms at the 4 and 5 positions, respectively) necessitate the use of protecting groups for the amine functionalities. Therefore, a more refined retrosynthesis involves the following steps:

Deprotection: The final step would be the removal of protecting groups from a di-protected this compound.

Halogenation (Iodination): Disconnecting the C-I bond leads to a protected 4-bromobenzene-1,2-diamine.

Halogenation (Bromination): Disconnecting the C-Br bond leads to a protected benzene-1,2-diamine.

Protection: This points back to the initial starting material, o-phenylenediamine, which requires protection before halogenation.

This stepwise approach allows for greater control over the reaction and prevents undesirable side reactions such as oxidation of the amine groups and the formation of regioisomeric mixtures.

Precursor Synthesis and Halogenation Strategies

The forward synthesis, based on the retrosynthetic analysis, hinges on the controlled, stepwise halogenation of an o-phenylenediamine precursor. The process involves protecting the amine groups, followed by sequential bromination and iodination, and concluding with deprotection.

Stepwise Halogenation of o-Phenylenediamine Derivatives

The synthesis of di-halogenated o-phenylenediamine derivatives is typically achieved through a stepwise process rather than a single-pot reaction with two different halogens. This is to ensure the selective introduction of each halogen at the desired position. A common precursor is o-phenylenediamine, which is first protected. The protected intermediate is then subjected to a first halogenation (e.g., bromination) and then a second, different halogenation (iodination). This sequential addition is critical for achieving the desired 4-bromo-5-iodo substitution pattern.

Regioselective Halogenation Approaches (e.g., Bromination followed by Iodination)

Achieving the correct regiochemistry is the most challenging aspect of the synthesis. The strategy relies on the directing effects of the substituents on the aromatic ring.

Protection: The synthesis begins by protecting the two amine groups of o-phenylenediamine, for example, through acetylation with acetic anhydride (B1165640) to form 1,2-diacetamidobenzene. google.com

First Halogenation (Bromination): The acetamido groups are ortho-, para-directing and strongly activating. In 1,2-diacetamidobenzene, the positions para to each acetamido group are the 4 and 5 positions. Electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or a combination of sodium bromide and hydrogen peroxide in acetic acid will introduce a bromine atom at one of these positions, yielding 4-bromo-1,2-diacetamidobenzene. google.com

Second Halogenation (Iodination): The next step is the iodination of the brominated intermediate. The existing acetamido and bromo substituents will direct the incoming electrophile. The acetamido groups strongly direct ortho and para, while the bromine atom is a deactivating but ortho-, para-directing substituent. The most activated and sterically accessible position is the remaining open position para to the second acetamido group (the 5-position). Iodination can be achieved using reagents like iodine monochloride (ICl) in acetic acid, leading to the formation of 4-bromo-5-iodo-1,2-diacetamidobenzene. google.com

Control of Electrophilic Aromatic Substitution for Desired Regioselectivity

The success of this synthesis is entirely dependent on controlling the electrophilic aromatic substitution reactions. The acetamido protecting groups play a crucial role. Compared to the highly activating free amino groups, the acetamido groups are less activating, which moderates the reaction and prevents over-halogenation. Furthermore, their steric bulk can help direct incoming electrophiles to the less hindered para positions (4 and 5).

The choice of halogenating agent and reaction conditions is also vital. Milder reagents and controlled temperatures can enhance selectivity and prevent the formation of unwanted isomers. For instance, using a combination of sodium bromide and an oxidant like hydrogen peroxide provides a controlled in situ source of the electrophilic bromine species. google.com Similarly, iodine monochloride is an effective and commonly used reagent for the iodination of activated aromatic rings. google.com

Protection and Deprotection Strategies for Amine Functionalities

The protection of the highly reactive amine groups is a mandatory step to prevent oxidation and to control their directing influence during halogenation.

Protection: Acetylation is a common and effective strategy. o-Phenylenediamine can be readily treated with acetic anhydride, often in an acetic acid solvent, to yield the stable and easily handled 1,2-diacetamidobenzene. google.com

Deprotection: After the sequential halogenations are complete, the protecting acetyl groups must be removed to yield the final product. This is typically accomplished through hydrolysis. The 4-bromo-5-iodo-1,2-diacetamidobenzene intermediate is treated with a strong base, such as aqueous sodium hydroxide, often in an alcohol solvent like methanol (B129727) or ethanol (B145695), followed by heating to drive the reaction to completion. google.com Acidic hydrolysis is also possible but may be less compatible with the halogen substituents.

The table below summarizes a plausible reaction sequence based on established methods.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Conditions |

|---|---|---|---|---|---|

| 1 | Protection (Acetylation) | o-Phenylenediamine | Acetic Anhydride (Ac₂O) | 1,2-Diacetamidobenzene | Acetic Acid, 40-60°C google.com |

| 2 | Bromination | 1,2-Diacetamidobenzene | NaBr, H₂O₂ | 4-Bromo-1,2-diacetamidobenzene | Acetic Acid google.com |

| 3 | Iodination | 4-Bromo-1,2-diacetamidobenzene | Iodine Monochloride (ICl) | 4-Bromo-5-iodo-1,2-diacetamidobenzene | Acetic Acid, ~90°C google.com |

| 4 | Deprotection (Hydrolysis) | 4-Bromo-5-iodo-1,2-diacetamidobenzene | Sodium Hydroxide (NaOH) | This compound | Methanol/Water, Reflux google.com |

Advanced Synthetic Protocols

While the classical approach of protection-halogenation-deprotection is robust, modern synthetic chemistry continually seeks more efficient methods. Research into related halogenated aromatic compounds explores protocols that might reduce the number of steps, for instance, through selective C-H activation and halogenation catalyzed by transition metals like palladium. However, for a specific, multi-halogenated pattern as seen in this compound, the stepwise electrophilic substitution on a protected precursor remains the most documented and reliable method to ensure high regiochemical purity. The development of advanced, one-pot, or selectively catalyzed syntheses for such molecules remains an area of ongoing interest in organic chemistry.

Purification Techniques for Synthetic Intermediates and Final this compound

Purification of the intermediates and the final product is essential to obtain a compound of high purity. Phenylenediamines, in particular, are susceptible to oxidation and may require specific handling.

Purification of 4-bromo-1,2-phenylenediamine (Intermediate):

Recrystallization: A Chinese patent specifies the recrystallization of the crude product from tert-butyl methyl ether to obtain high-purity 4-bromo-o-phenylenediamine. google.com General procedures for purifying o-phenylenediamine involve recrystallization from hot water containing a small amount of sodium hydrosulfite to prevent oxidation, followed by cooling in an ice-salt bath. orgsyn.org

Conversion to a Salt: The crude diamine can be dissolved in hydrochloric acid, often with a reducing agent like stannous chloride, and treated with decolorizing charcoal. orgsyn.org The purified dihydrochloride (B599025) salt is then precipitated by adding excess concentrated HCl. The free base can be regenerated by treatment with a strong base. orgsyn.org

Purification of the Final Product (this compound):

Chromatography: Given the potential for isomeric byproducts from the iodination step, column chromatography on silica (B1680970) gel would be a primary method for isolating the desired product.

Recrystallization: Once isolated, the final product can be further purified by recrystallization from a suitable solvent or solvent pair, which would need to be determined empirically.

Vacuum Distillation: For some phenylenediamines, vacuum distillation can be an effective purification method, although it must be performed carefully in an inert atmosphere to prevent decomposition, especially for high-melting solids or thermally sensitive compounds. orgsyn.orggoogle.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Scalability Considerations

Two primary synthetic routes to this compound can be envisioned and compared.

Route A: Halogenation of o-Phenylenediamine This route involves:

Acetylation of o-phenylenediamine.

Bromination of the diacetylated intermediate.

Hydrolysis to yield 4-bromo-1,2-phenylenediamine.

Iodination to yield the final product.

Efficiency: This route involves four steps. The efficiency depends on the yield of each step, particularly the two halogenation steps.

Selectivity: The protection of the amino groups is crucial for achieving high regioselectivity in the bromination step. google.com The subsequent iodination of the activated 4-bromo-1,2-phenylenediamine could potentially yield isomeric byproducts, although the electronic and steric factors favor the desired product.

Scalability: The reagents used (acetic anhydride, sodium bromide, hydrogen peroxide, iodinating agents) are generally available and suitable for large-scale synthesis. The use of liquid bromine would present scalability challenges due to its hazardous nature. google.com

Route B: Reduction of a Dinitro Intermediate This route could proceed via two main variations:

Nitration of 1-bromo-4-iodobenzene (B50087) to form 4-bromo-5-iodo-1,2-dinitrobenzene, followed by reduction.

Nitration of bromobenzene (B47551) to 1-bromo-2,4-dinitrobenzene, reduction to 4-bromo-1,2-phenylenediamine, followed by iodination (this converges with Route A).

Considering the first variation:

Efficiency: This route is conceptually shorter, involving nitration and reduction. However, the synthesis of the starting material, 1-bromo-4-iodobenzene, adds a step. The reduction of dinitroarenes is often high-yielding.

Selectivity: The nitration of 1-bromo-4-iodobenzene would need to be carefully controlled to achieve the desired 1,2-dinitro substitution pattern, which can be challenging.

Scalability: Handling dinitroaromatic compounds on a large scale poses significant safety risks due to their potential instability and explosive nature. nih.gov The reduction step often uses catalytic hydrogenation (e.g., Pd/C) or reducing metals (e.g., Sn, Fe) in acidic media, which can generate significant waste streams on a large scale.

Table 2: Comparative Analysis of Synthetic Routes

| Feature | Route A (Halogenation of Diamine) | Route B (Reduction of Dinitroarene) |

|---|---|---|

| Number of Steps | ~4 steps from o-phenylenediamine | ~2-3 steps from 1-bromo-4-iodobenzene |

| Selectivity | Good with protecting groups, potential issues in iodination | Potentially difficult to control regioselectivity of nitration |

| Safety/Hazards | Avoids nitro compounds; uses safer brominating agents | Involves potentially explosive dinitro intermediates |

| Scalability | Generally more scalable, especially with modern reagents | Limited by safety concerns of nitro compounds |

| Waste Profile | Can be designed to be relatively clean | Reduction step can generate significant metal waste |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 5 Iodobenzene 1,2 Diamine

Reactivity Profiles of the Halogen and Amine Functional Groups in 4-Bromo-5-iodobenzene-1,2-diamine

The reactivity of this compound is dictated by the distinct properties of its three key functional components: two ortho-positioned amine groups, a bromine atom, and an iodine atom. The amine groups (–NH2) are electron-donating and act as activating groups, increasing the electron density of the benzene (B151609) ring and influencing its susceptibility to electrophilic attack. Conversely, the halogen atoms (–Br and –I) are deactivating yet ortho-, para-directing due to a combination of inductive electron withdrawal and resonance-based electron donation.

The primary role of the vicinal diamine functionality is to serve as a precursor for the synthesis of benzimidazoles. This is typically achieved through condensation reactions with carboxylic acids or aldehydes. researchgate.net The nucleophilicity of the amine groups is central to these transformations.

The halogen atoms introduce sites for nucleophilic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C–I) bond is weaker and more polarizable than the carbon-bromine (C–Br) bond. Consequently, the iodine atom is significantly more reactive, particularly in oxidative addition steps that initiate catalytic cycles in cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C–I position while leaving the C–Br bond intact for subsequent transformations.

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution is a fundamental reaction class for aryl halides, although it often requires specific conditions.

Influence of Halogen Identity (Bromine vs. Iodine) on Reactivity and Selectivity

The identity of the halogen atom profoundly impacts the molecule's reactivity in substitution reactions. The order of reactivity for halides in nucleophilic substitution reactions is generally RI > RBr > RCl. ncert.nic.in This trend is attributed to the bond dissociation energies; the C–I bond is the weakest among the carbon-halogen bonds (excluding astatine), making it the easiest to cleave.

This reactivity difference is the cornerstone of selective functionalization of this compound. In reactions where one halogen is preferentially targeted, the iodine atom will almost invariably be the first to be displaced or to undergo oxidative addition in a catalytic cycle. This allows for a stepwise approach where the iodo-position is modified first, followed by a subsequent reaction at the less reactive bromo-position under potentially more forcing conditions. Studies on similar dihaloarenes, such as 1,4-bromo-iodobenzene, confirm that reactions like P-C coupling can be performed selectively at the iodine position. researchgate.net

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations due to its two distinct halogen handles. researchgate.netlibretexts.org

Suzuki-Miyaura Coupling Reactions and Substrate Scope

The Suzuki-Miyaura coupling reaction, which forms a C-C bond between an organoboron compound and an organohalide, is highly effective for dihalogenated substrates. libretexts.orgacs.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the oxidative addition step is the most selective. The lower bond energy of the C–I bond ensures that the palladium catalyst inserts preferentially at this position. This allows for the selective coupling of an aryl or vinyl boronic acid at the 5-position. The reaction can be performed with a wide range of boronic acids and esters, including those with both electron-donating and electron-withdrawing groups. acs.orguzh.ch Following the initial coupling, the remaining bromine atom can be used in a second, separate Suzuki-Miyaura coupling, providing a route to unsymmetrically substituted diamine derivatives.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates the cross-coupling cycle. acs.orguzh.ch |

| Base | K₂CO₃, Cs₂CO₃, KOt-Bu | Activates the organoboron reagent for transmetalation. acs.org |

| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and facilitates the reaction. |

| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the carbon nucleophile for C-C bond formation. libretexts.org |

| Aryl Halide | This compound | The electrophilic coupling partner. |

Heck and Sonogashira Coupling Reactions for Carbon-Carbon Bond Formation

Beyond the Suzuki reaction, other palladium-catalyzed couplings can be employed to functionalize this compound.

The Heck coupling reaction pairs the aryl halide with an alkene to form a substituted alkene. Similar to the Suzuki reaction, the greater reactivity of the C–I bond allows for selective coupling at this position.

The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction is highly valuable for synthesizing arylalkynes. Research on polyhalogenated arenes demonstrates excellent regioselectivity in Sonogashira couplings, with the reaction occurring preferentially at the most reactive C–I bond. nih.govresearchgate.net This allows for the synthesis of 4-bromo-5-(alkynyl)benzene-1,2-diamines, which can then be further functionalized at the bromine position or used in cyclization reactions to form more complex heterocyclic systems.

Table 2: Comparison of Heck and Sonogashira Coupling Reactions

| Feature | Heck Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Alkene | Terminal Alkyne |

| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) |

| Co-catalyst | Often not required | Typically Cu(I) (e.g., CuI) organic-chemistry.org |

| Base | Organic amine (e.g., Et₃N) | Organic amine (e.g., Et₃N, piperidine) |

| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ organic-chemistry.org |

Role of Transition Metal Catalysts (e.g., Palladium, Copper) and Ligands

Transition metal catalysts, particularly those based on palladium and copper, are fundamental to unlocking the synthetic potential of this compound, primarily through cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the molecule allows for selective, stepwise functionalization, which is controlled by the choice of catalyst, ligands, and reaction conditions.

Palladium catalysts are extensively used for cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. nih.govacs.org The efficacy of these catalytic systems is profoundly influenced by the nature of the supporting ligands. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as trialkylphosphines and dialkylbiarylphosphines (e.g., XPhos, RuPhos, BrettPhos), have proven to be highly effective. nih.govacs.org These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, a crucial step in the catalytic cycle, and are capable of promoting reactions with a wide variety of coupling partners, including challenging substrates like aryl chlorides. nih.govuwindsor.ca For instance, in Suzuki-Miyaura couplings, ligands like XantPhos and dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed with a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ to achieve high yields and selectivity. nih.govresearchgate.net The choice of base, such as K₃PO₄ or Cs₂CO₃, is also critical and can be tailored to the specific substrates to optimize reaction outcomes. nih.gov

Copper catalysts, often seen as a more economical and sustainable alternative to palladium, are also employed in cross-coupling reactions involving aryl halides. mdpi.com Copper(I) iodide (CuI) is a common catalyst for Ullmann-type reactions and has been used in the synthesis of N-fused benzimidazole (B57391) derivatives from precursors containing a bromo-substituted benzimidazole moiety. nih.gov These reactions often require a base and sometimes an additional ligand, like an amino acid, to facilitate the coupling. nih.gov While historically requiring harsh conditions, modern copper-catalyzed systems have expanded the scope and applicability of these transformations.

The strategic selection of the catalyst and ligand system is therefore paramount in directing the reactivity of this compound, enabling the selective functionalization of either the C-I or C-Br bond to build complex molecular architectures.

| Catalyst | Ligand | Reaction Type | Typical Substrates | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, Pd₂(dba)₃ Common palladium pre-catalysts. | XantPhos, XPhos, RuPhos Bulky, electron-rich phosphine ligands that promote efficient catalysis. | Suzuki-Miyaura, Buchwald-Hartwig | Aryl Halides, Boronic Acids, Amines | nih.gov |

| PdCl₂(dppf) A stable and versatile palladium catalyst. | dppf | Suzuki-Miyaura | Heteroaryl Halides, Boronic Acids | nih.govresearchgate.net |

| CuI Copper(I) iodide, often used in Ullmann-type couplings. | Amino Acids (optional) | Ullmann Coupling, C-N Bond Formation | Aryl Halides, Amides, Amines | nih.gov |

| Pd(PPh₃)₄ A classic, widely used Pd(0) catalyst. | PPh₃ | Suzuki-Miyaura | Aryl Halides, Boronic Acids | acs.org |

Mechanistic Pathways of Catalyzed Cross-Coupling Reactions (e.g., Oxidative Addition, Reductive Elimination, Single Electron Transfer)

The catalyzed cross-coupling reactions involving this compound predominantly follow a well-established mechanistic cycle, particularly for palladium-based catalysts. nih.govwildlife-biodiversity.com This cycle generally consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

Transmetalation: Following oxidative addition, the newly formed organopalladium(II) complex undergoes transmetalation. In this step, the organic group from another organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. libretexts.orgcsbsju.edu This forms a diorganopalladium(II) complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C or C-heteroatom bond. libretexts.orgcsbsju.edu This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation to each other. libretexts.org

While this Pd(0)/Pd(II) cycle is the most common pathway, alternative mechanisms can be operative. nih.gov For instance, some cross-coupling reactions, particularly with first-row transition metals like nickel or copper, or under specific conditions, may proceed via a Single Electron Transfer (SET) mechanism. mdpi.comnih.govrsc.org An SET pathway involves the transfer of a single electron from the nucleophile or catalyst to the aryl halide, generating a radical anion which then fragments to form an aryl radical and a halide anion. rsc.orgyoutube.com This aryl radical can then participate in subsequent bond-forming steps. Mechanistic studies suggest that nickel-catalyzed couplings of alkyl halides, for example, often proceed via such radical pathways. nih.gov

| Mechanistic Step | Description | Key Transformation |

|---|---|---|

| Oxidative Addition | Insertion of the metal catalyst (e.g., Pd(0)) into the aryl-halide bond. Often rate-determining. | Pd(0) + R-X → R-Pd(II)-X |

| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to the transition metal center. | R-Pd(II)-X + R'-M → R-Pd(II)-R' + M-X |

| Reductive Elimination | Coupling of the two organic ligands on the metal center, regenerating the catalyst. | R-Pd(II)-R' → R-R' + Pd(0) |

| Single Electron Transfer (SET) | Formation of a radical anion intermediate, leading to an aryl radical. More common for Ni, Cu. | Ar-X + e⁻ → [Ar-X]•⁻ → Ar• + X⁻ |

Oxidation and Reduction Reactions of the Amine Functionalities in this compound

The amine functionalities of this compound are key to its chemical reactivity, particularly in the synthesis of heterocyclic systems. The compound itself is typically synthesized via the reduction of a dinitro precursor, 4-bromo-5-iodo-1,2-dinitrobenzene. This reduction is a critical step that forms the diamine. Common methods for this transformation include catalytic hydrogenation using catalysts like palladium or platinum, or reduction with metals in an acidic medium, such as iron scrap in hydrochloric acid. ncert.nic.in

Once formed, the ortho-diamine moiety can undergo various transformations. The oxidation of the diamine can lead to the formation of quinone-diimine structures, although these are often highly reactive intermediates. More commonly, the reactivity of the amine groups is harnessed in condensation reactions that involve an oxidative step. For example, the reaction of an o-phenylenediamine (B120857) with an aldehyde first forms a dihydrobenzimidazole, which is then oxidized to the aromatic benzimidazole. nih.gov This oxidation can be effected by various oxidants or can occur via catalytic dehydrogenation.

The amine groups can also be diazotized by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. While the diazotization of a single aromatic amine is a standard procedure, the reaction with an ortho-diamine can be complex, potentially leading to the formation of a benzotriazole (B28993) derivative through intramolecular cyclization of the initially formed mono-diazonium salt.

Intramolecular Cyclization Reactions for Heterocycle Formation

A cornerstone of the utility of this compound in organic synthesis is its role as a precursor to substituted benzimidazoles, a privileged scaffold in medicinal chemistry. nih.govacs.org The two adjacent amine groups readily undergo condensation reactions with a variety of C1 synthons, such as aldehydes, carboxylic acids, or their derivatives, to form the five-membered imidazole (B134444) ring fused to the benzene core. nih.govresearchgate.net

The general mechanism for benzimidazole formation from an o-phenylenediamine and an aldehyde involves the initial formation of a Schiff base with one of the amine groups, followed by an intramolecular cyclization via nucleophilic attack of the second amine group onto the imine carbon. The resulting intermediate, a dihydrobenzimidazole, then undergoes aromatization, often through oxidation, to yield the final benzimidazole product. nih.govresearchgate.net The reaction can be promoted under various conditions, including with acid or metal catalysts. nih.govresearchgate.net The presence of the bromo and iodo substituents on the benzene ring is generally well-tolerated in these cyclization reactions, providing a handle for subsequent cross-coupling functionalization. organic-chemistry.org

Photo-initiated and Photoredox Catalyzed Cyclization Processes

Modern synthetic methods have increasingly incorporated photochemical strategies to drive chemical transformations under mild conditions. nih.govyoutube.com Photoredox catalysis, in particular, has emerged as a powerful tool for generating reactive intermediates. In the context of cyclization, a photocatalyst (such as an iridium or ruthenium complex, or an organic dye like eosin (B541160) Y) absorbs visible light and enters an excited state. nih.govyoutube.com This excited-state catalyst can then engage in a single electron transfer (SET) event with a suitable substrate.

For precursors derived from this compound, photoredox catalysis can initiate cyclization by generating radical intermediates. nih.gov For example, an N-aryl imine or a related species could be reduced by the excited photocatalyst to form a radical anion, or oxidized to form a radical cation, which could then trigger an intramolecular cyclization. While specific examples for this compound are not prevalent in the reviewed literature, the general principle has been applied to the cyclization of O-aryl oximes to form phenanthridines, where an iminyl radical is generated via SET and undergoes intramolecular homolytic aromatic substitution. nih.gov Such strategies offer a metal-free or mild alternative to traditional thermal methods.

Acid-Catalyzed Cyclization Mechanisms

Acid catalysis is a classic and highly effective method for promoting the condensation and cyclization of o-phenylenediamines to form benzimidazoles. nih.govresearchgate.net The reaction of this compound with a carboxylic acid (the Phillips-Ladenburg reaction) or an aldehyde typically requires acidic conditions to proceed efficiently. researchgate.net

The mechanism in the presence of an acid involves several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde or carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Nucleophilic Attack: One of the nucleophilic amine groups of the diamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of a Schiff base (when starting with an aldehyde) or an N-acyl intermediate (when starting with a carboxylic acid).

Intramolecular Cyclization: The second amine group then performs an intramolecular nucleophilic attack on the imine or amide carbon. researchgate.net

Aromatization: The final step is the elimination of another molecule of water (from the cyclized intermediate) or hydrogen (if starting from an aldehyde) to yield the stable, aromatic benzimidazole ring system. rsc.org

Various acids, from mineral acids like HCl to solid acid catalysts like alumina-sulfuric acid, can be employed to facilitate this transformation. nih.govrsc.org

Radical-Mediated Transformations and Aryl Radical Generation from this compound Precursors

Aryl radicals are highly reactive intermediates that can be used to form C-C and C-heteroatom bonds. nih.govresearchgate.net Aryl halides, such as the iodo- and bromo-substituents on this compound, are common precursors for generating aryl radicals. nih.gov The C-I bond, being weaker than the C-Br bond, is the more likely site for initial radical generation.

Aryl radicals can be generated from aryl halides through several methods:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can transfer an electron to the aryl halide (reductive quenching) to form a radical anion, which then fragments to release the halide and the aryl radical. nih.govchemrxiv.org

Transition Metal Catalysis: Some transition metal systems, particularly those involving nickel, can promote reactions that proceed through aryl radical intermediates generated via single electron transfer processes. nih.gov

Classical Methods: Traditional methods include the use of radical initiators like AIBN with reagents such as tributyltin hydride, or the thermal decomposition of diazonium salts (Sandmeyer reaction). nih.gov

Once generated from a this compound derivative, the aryl radical can undergo a variety of transformations, including intramolecular cyclization (radical homolytic aromatic substitution) if a suitable radical acceptor is tethered to the molecule, or intermolecular reactions with alkenes or other radical traps. cjcatal.comnih.gov For example, an aryl radical generated at the iodine-bearing carbon could potentially cyclize onto a side chain attached to one of the amine groups, providing a pathway to complex fused heterocyclic systems. This approach leverages the unique reactivity of radical species to forge bonds that might be difficult to form using conventional ionic pathways. cjcatal.com

Investigations into Regioselectivity and Chemoselectivity in Complex Reaction Systems of this compound

The synthetic utility of this compound is profoundly influenced by the distinct reactivity of its three functional groups: two chemically non-equivalent ortho-amino groups and two different halogen substituents (bromo and iodo) on the aromatic ring. This unique substitution pattern presents significant challenges and opportunities in controlling reaction outcomes, making the study of regioselectivity and chemoselectivity paramount for its application as a versatile building block in the synthesis of complex heterocyclic systems and poly-substituted aromatic compounds.

Regioselectivity in Heterocycle Formation

The presence of two non-equivalent amino groups, one adjacent to an iodine atom (C2-NH2) and the other adjacent to a bromine atom (C1-NH2), is the primary determinant of regioselectivity in condensation reactions. The electronic nature of the adjacent halogen atom modulates the nucleophilicity of each amine. Due to the stronger electron-withdrawing inductive effect of iodine compared to bromine, the amino group at the C1 position (adjacent to bromine) is expected to be more nucleophilic than the amino group at the C2 position (adjacent to iodine).

This difference in nucleophilicity can be exploited to control the regiochemical outcome of cyclization reactions, such as the formation of quinoxalines from α-dicarbonyl compounds. In a reaction with an unsymmetrical diketone, the more nucleophilic amine is predicted to initiate the first condensation step, thereby dictating the final orientation of the substituent on the resulting quinoxaline (B1680401) ring.

For instance, the condensation with an unsymmetrical α-keto aldehyde would likely proceed via the initial attack of the more nucleophilic C1-amino group on the more electrophilic aldehyde carbonyl. This preferential reaction pathway leads to the formation of one regioisomer in greater abundance.

| Reactant A | Reactant B | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |

|---|---|---|---|---|

| This compound | 1-Phenyl-1,2-propanedione | 6-Bromo-7-iodo-2-methyl-3-phenylquinoxaline | 7-Bromo-6-iodo-2-methyl-3-phenylquinoxaline | The C1-amino group, being adjacent to the less electron-withdrawing bromine atom, is more nucleophilic and preferentially attacks the more electrophilic methyl-bearing carbonyl carbon, leading to the major isomer. |

Chemoselectivity in Palladium-Catalyzed Cross-Coupling

The differential reactivity of carbon-halogen bonds is a cornerstone of modern organic synthesis. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend C–I > C–Br > C–Cl. This established hierarchy allows for the selective, stepwise functionalization of polyhalogenated aromatic compounds.

In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity enables the execution of sequential cross-coupling reactions, where the iodine atom is substituted first under mild conditions, leaving the bromine atom available for a subsequent transformation under more forcing conditions. This strategy provides a powerful tool for the programmed synthesis of complex, unsymmetrically substituted di-arylated products.

The research findings below illustrate a typical two-step, one-pot sequential Suzuki coupling. The first reaction with an arylboronic acid proceeds selectively at the C-I position. Upon completion, a second arylboronic acid and fresh catalyst or more forcing conditions can be introduced to facilitate coupling at the less reactive C-Br site.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Observed Outcome |

|---|---|---|---|---|

| 1 | This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C | 4-Bromo-5-phenylbenzene-1,2-diamine | Selective coupling occurs exclusively at the C-I bond, yielding the mono-arylated product. The C-Br bond remains intact. nih.govresearchgate.net |

| 2 | 4-Bromo-5-phenylbenzene-1,2-diamine | 4-Methoxyphenylboronic acid, Pd(dppf)Cl2, K3PO4, Dioxane, 110°C | 4-(4-Methoxyphenyl)-5-phenylbenzene-1,2-diamine | The second coupling proceeds at the C-Br position under more vigorous conditions, affording the di-arylated product. nih.gov |

This selective approach allows for the introduction of two different aryl groups onto the benzenediamine scaffold. The same principle of chemoselectivity applies to other palladium-catalyzed reactions, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, making this compound a highly adaptable precursor for creating molecular diversity. The diamine functionality itself can then be used to construct a final heterocyclic ring system after the desired aryl substituents are in place.

Advanced Spectroscopic and Computational Characterization of 4 Bromo 5 Iodobenzene 1,2 Diamine

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in confirming the identity and purity of a synthesized chemical compound. For 4-bromo-5-iodobenzene-1,2-diamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible spectroscopy would be essential for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromine, iodine, and two amine substituents. The integration of these signals would confirm the number of protons in each environment. Furthermore, the coupling patterns (e.g., singlets, doublets) would provide information about the connectivity of the protons on the benzene (B151609) ring. The amine protons might appear as broad singlets, and their chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Six distinct signals would be expected for the six carbons of the benzene ring. The chemical shifts of these carbons would be significantly affected by the attached halogen and nitrogen atoms. Carbons bonded to the electronegative halogens (bromine and iodine) and nitrogens would appear at characteristic downfield shifts.

Despite the theoretical expectations, specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the reviewed literature.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Analysis | Expected Resonances | Observed Data |

|---|---|---|

| ¹H NMR | Signals for 2 aromatic protons and 4 amine protons. | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₆H₆BrIN₂), HRMS would be used to verify its molecular formula. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a unique and identifiable isotopic cluster in the mass spectrum.

A search for experimental HRMS data for this compound did not yield any specific results, though its molecular formula is confirmed by chemical suppliers.

Table 2: Molecular Formula and Weight of this compound

| Compound Name | Molecular Formula | Exact Mass | Observed HRMS Data |

|---|

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. N-H bending vibrations would also be observable around 1600 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be expected at lower wavenumbers, typically below 1000 cm⁻¹.

No experimental FT-IR spectrum for this compound has been reported in the surveyed scientific literature.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Observed Data |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Data not available |

| N-H Bend (Amine) | ~1600 | Data not available |

| Aromatic C-H Stretch | >3000 | Data not available |

| Aromatic C=C Stretch | 1450-1600 | Data not available |

| C-Br Stretch | <1000 | Data not available |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions of the benzene ring. The presence of the amino and halogen substituents would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Specific UV-Visible spectroscopic data for this compound are not documented in the available literature.

Solid-State Structural Characterization

While spectroscopic methods provide information about the structure and functional groups of a molecule, solid-state characterization techniques like X-ray diffraction offer a definitive view of the atomic arrangement in the crystalline state.

Single Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and extent of various non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

For a molecule like this compound, a Hirshfeld surface analysis would be crucial for understanding how the bromine, iodine, and amine functionalities dictate the crystal packing. The analysis generates a three-dimensional surface around the molecule, color-coded to represent the types and strengths of intermolecular contacts. For instance, red spots on the surface typically indicate close contacts, such as hydrogen bonds formed by the amine groups (N-H···N or N-H···Br/I) or halogen bonds involving the bromine and iodine atoms.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For this compound, DFT calculations could provide a wealth of information.

By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. researchgate.netfrontiersin.orgscielo.org.mx These descriptors help in identifying the most reactive sites within the molecule for electrophilic and nucleophilic attacks. For this compound, these calculations would likely pinpoint the amine groups and the regions around the halogen atoms as key sites for chemical reactions. Studies on similar substituted phenylenediamines have successfully used DFT to understand their reaction mechanisms and antioxidant properties. researchgate.netdoi.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates electron-donating ability |

| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability |

| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Molecular Modeling for Elucidating Reaction Mechanisms and Transition States

Molecular modeling, particularly when combined with DFT, is an invaluable tool for investigating reaction mechanisms at the atomic level. For this compound, which can serve as a precursor in the synthesis of various heterocyclic compounds like benzimidazoles, understanding its reaction pathways is crucial. africaresearchconnects.commdpi.comresearchgate.net

Computational chemists can model the reaction of this compound with other reagents to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates.

For instance, in the synthesis of benzimidazoles from o-phenylenediamines, molecular modeling can elucidate the step-by-step mechanism, including the initial condensation, cyclization, and any subsequent aromatization steps. researchgate.net This level of detail is often difficult to obtain through experimental methods alone and can guide the optimization of reaction conditions for improved yields and selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Quantum Chemical Methods

Quantum chemical methods, especially DFT, are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govbohrium.commdpi.combohrium.com The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for calculating NMR shielding tensors, which can then be converted to chemical shifts.

For this compound, predicting the ¹H and ¹³C NMR spectra would be essential for its structural confirmation if it were to be synthesized. The calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. By comparing these predicted spectra with experimental data, one can confirm the molecular structure.

The accuracy of predicted NMR shifts depends on the chosen DFT functional and basis set. nih.govbohrium.com Empirical equations and comparisons with structurally related compounds for which experimental data is available can further refine the predictions. nih.govresearchgate.net For halogenated aromatic compounds, it is particularly important to use basis sets that can adequately describe the electronic environment around the heavy halogen atoms.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | (Value) |

| C2 | - | (Value) |

| C3 | (Value) | (Value) |

| C4 | - | (Value) |

| C5 | - | (Value) |

| C6 | (Value) | (Value) |

| N-H | (Value) | - |

Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations.

Applications of 4 Bromo 5 Iodobenzene 1,2 Diamine in Advanced Organic Synthesis and Materials Science

Precursor for Nitrogen-Containing Heterocyclic Compounds

The ortho-phenylenediamine core of 4-bromo-5-iodobenzene-1,2-diamine is a classic structural motif for the synthesis of numerous nitrogen-containing heterocycles. The compound readily undergoes condensation reactions with a variety of electrophilic reagents to yield fused ring systems of significant interest in medicinal chemistry and materials science.

Synthesis of Benzimidazoles and Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in drug discovery. The synthesis of benzimidazole (B57391) derivatives from this compound can be achieved through condensation with aldehydes or carboxylic acids (or their derivatives). The reaction with an aldehyde, followed by an oxidative cyclization, or direct condensation with a carboxylic acid under acidic conditions, yields the corresponding 5-bromo-6-iodo-1H-benzimidazole. The bromine and iodine atoms remain on the benzimidazole core, offering sites for subsequent functionalization to create a library of substituted benzimidazoles.

A general approach involves the reaction of the diamine with various reagents. For instance, reacting a substituted o-phenylenediamine (B120857) with phosphorus oxybromide can yield a bromo-substituted benzimidazole. google.com Similarly, cyclization with carbonyl diimidazole is another common method for forming the benzimidazolone, which can be further halogenated. google.com

| Reagent | Product Class | Reference |

| Aldehydes, Carboxylic Acids | Substituted Benzimidazoles | |

| Carbonyl diimidazole | Benzimidazolone Intermediate | google.com |

| Phosphorus oxybromide | Bromo-benzimidazole | google.com |

Formation of Quinoxalines and Triazoles

Quinoxalines: These nitrogen-containing heterocycles are synthesized by the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. chim.itsapub.org Reacting this compound with a 1,2-diketone (like benzil) or an α-haloketone (like phenacyl bromide) results in the formation of a 6-bromo-7-iodo-substituted quinoxaline (B1680401). chim.itacgpubs.org This reaction is often catalyzed by acids or can be performed under various conditions, including using pyridine (B92270) as a catalyst in THF at room temperature. acgpubs.org The resulting halogenated quinoxalines are valuable intermediates for further chemical modifications. nih.gov

Triazoles: The synthesis of triazoles from this compound is less direct. Typically, 1,2,4-triazoles are formed from the cyclization of thiosemicarbazides derived from acid hydrazides. mdpi.com To synthesize a triazole fused to the benzene (B151609) ring (a benzotriazole), one of the amino groups of the diamine would need to be converted to a hydrazine, or the diamine could undergo diazotization followed by reaction with an amine or azide (B81097). More commonly, substituted 1,2,3-triazoles are synthesized via cycloaddition reactions. nih.gov The bromo- and iodo-substituents on the diamine can be converted to azide groups, which can then participate in 'click' reactions to form 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another route involves the reaction of dibromo-triazoles with butyllithium (B86547) and subsequent quenching to create substituted triazoles. rsc.org

| Starting Diamine | Reagent Type | Resulting Heterocycle | Key Features |

| This compound | 1,2-Diketones (e.g., benzil) | 6-Bromo-7-iodo-2,3-disubstituted quinoxalines | Condensation-cyclization reaction. chim.itsapub.orgorganic-chemistry.org |

| This compound | α-Haloketones (e.g., phenacyl bromide) | 6-Bromo-7-iodo-2-substituted quinoxalines | Condensation-oxidation process. acgpubs.org |

| This compound | Nitrous Acid (for diazotization) | 5-Bromo-6-iodo-1H-benzotriazole | Intramolecular cyclization of the diazonium salt. |

Advanced Heterocyclic Systems (e.g., Diaminophenazines, Selenadiazoles)

Diaminophenazines: Phenazine (B1670421) dyes are known for their staining properties. Neutral Red, for example, is a protonated diaminophenazine dye. vwr.com The synthesis of a diaminophenazine system could potentially be achieved through the oxidative condensation of this compound with another molecule of a substituted aniline (B41778) or diamine, leading to a complex, halogenated phenazine structure.

Selenadiazoles: Fused 1,2,5-selenadiazoles are readily prepared by the reaction of ortho-diamines with selenium dioxide. mdpi.com Therefore, treating this compound with SeO₂, likely in a solvent like ethanol (B145695) or acetonitrile, would yield 5-bromo-6-iodo-2,1,3-benzoselenadiazole. mdpi.comresearchgate.net This reaction provides a straightforward route to a heterocycle incorporating selenium, which is of interest for materials science applications. mdpi.com The synthesis of 1,3,4-selenadiazoles typically involves different precursors, such as aldehydes and hydrazine, reacting with elemental selenium. researchgate.netnih.govnih.gov

| Diamine Precursor | Reagent | Product Heterocycle | Reaction Conditions Example | Yield | Reference |

| 3,6-dibromopyridazine-4,5-diamine | SeO₂ | 7-bromo- chim.itacgpubs.orgbiosynth.comselenadiazolo[3,4-d]pyridazin-4(5H)-one | EtOH, reflux, 1h | 75% | researchgate.net |

| Aromatic aldehydes, hydrazine, selenium | I₂/DMSO | 2,5-diaryl-1,3,4-selenadiazoles | 150 °C, 4h | Moderate to excellent | nih.gov |

Development of Novel N-Heterocyclic Frameworks

The true synthetic power of this compound lies in the potential for sequential and selective functionalization of its halogen atoms. The differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) allows for the stepwise introduction of different substituents. For instance, the C-I bond can be selectively reacted while leaving the C-Br bond intact for a subsequent transformation. This capability enables the construction of highly complex and unsymmetrically substituted heterocyclic systems that would be difficult to access otherwise. These frameworks are valuable for creating new dyes, electronic materials, and biologically active molecules. mdpi.commdpi.com

Building Block for Functional Materials

The unique electronic and structural features of this compound make it an attractive building block for the synthesis of advanced functional materials.

Synthesis of Phthalocyanine (B1677752) Derivatives

Phthalocyanines are large, aromatic macrocycles that are widely used as dyes, pigments, and functional materials in applications such as photodynamic therapy and chemical sensors. nih.gov The synthesis of phthalocyanines involves the cyclotetramerization of phthalonitrile (B49051) precursors. nih.gov

This compound can be converted into the requisite 4-bromo-5-iodophthalonitrile intermediate. This transformation is typically achieved via a Sandmeyer reaction, which involves the diazotization of both amino groups with a nitrite (B80452) source (e.g., sodium nitrite in acid) to form a bis-diazonium salt, followed by reaction with a cyanide salt (e.g., copper(I) cyanide). The resulting 4-bromo-5-iodophthalonitrile can then undergo a template-assisted cyclotetramerization reaction, often in the presence of a metal salt (like zinc acetate) in a high-boiling solvent, to yield a peripherally substituted metallophthalocyanine. The eight halogen atoms on the periphery of the resulting phthalocyanine macrocycle provide numerous sites for post-synthetic modification, allowing for the fine-tuning of the material's solubility, electronic properties, and aggregation behavior. researchgate.net

Development of Coordination Polymers and Porous Organic Frameworks

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials are of significant interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. researchgate.net The organic ligands, or "linkers," are crucial in defining the structure and properties of the resulting framework.

While direct synthesis of PCPs using this compound as the primary linker is not extensively documented, its structural motifs are highly suitable for such applications. The two adjacent amine groups can chelate to a single metal center or bridge between different metal centers to form stable, extended networks. Organic building blocks containing benzene rings are commonly employed in the creation of these frameworks. bldpharm.com

The dynamic nature of PCPs allows them to respond to external stimuli, such as the introduction of guest molecules, which can induce structural transformations. researchgate.net The flexibility of these frameworks can be controlled to achieve selective adsorption of specific molecules. For instance, a flexible PCP has been shown to exhibit a gate-opening effect for acetylene (B1199291) but not for carbon dioxide, enabling their separation. researchgate.net The incorporation of a linker derived from this compound could introduce additional functionality. The bromine and iodine atoms, for example, could serve as sites for post-synthetic modification, allowing for the fine-tuning of the pore environment and properties of the resulting material.

Applications in Luminescent and Photoactive Materials

Luminescent materials are essential components in a wide range of technologies, including lighting, displays, and sensors. researchgate.net Organic compounds that form the basis of these materials often possess rigid, conjugated systems that support stable electronic transitions. The synthesis of such compounds frequently involves building complex heterocyclic structures.

This compound is a valuable precursor for creating luminescent materials, primarily through its conversion into substituted quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocycles that can exhibit strong fluorescence. The reaction of an o-phenylenediamine, such as 4-bromo-1,2-diaminobenzene, with a 1,2-dicarbonyl compound is a standard method for synthesizing these structures. chemicalbook.com This approach can be readily adapted to this compound to produce highly substituted, fluorescent dipolar quinoxaline derivatives, which have potential applications as emissive and electron-transport layers in organic light-emitting diodes (OLEDs). chemicalbook.com

Furthermore, the general field of luminescent materials includes a wide variety of structures, from lanthanide-based coordination compounds to nanoclay materials. researchgate.netmdpi.comnih.gov The development of novel organic ligands is critical to advancing this field. The unique electronic properties conferred by the heavy bromine and iodine atoms in this compound could influence the photophysical properties of its derivatives, potentially leading to materials with enhanced phosphorescence or other desirable photoactive characteristics.

Role in the Synthesis of Complex Organic Architectures (e.g., Biphenyls, Terphenyls, Indoles)

The true synthetic utility of this compound lies in its capacity to serve as a scaffold for building complex organic molecules. The differential reactivity of the C-I and C-Br bonds, combined with the reactivity of the diamine moiety, allows for a modular and controlled approach to synthesis.

Biphenyls and Terphenyls: The presence of two different halogen atoms makes this compound an excellent substrate for sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. chemicalbook.com The carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for the selective coupling of an arylboronic acid at the iodine-bearing position, followed by a second, distinct coupling at the bromine position. This stepwise approach enables the synthesis of unsymmetrical biphenyl (B1667301) and terphenyl structures with high precision. nih.govresearchgate.net For example, a bromo-iodobenzene derivative can first be coupled with one boronic acid to form a bromobiphenyl, which is then subjected to a second coupling with a different boronic acid to yield a terphenyl. researchgate.net

Table 1: Representative Suzuki Coupling for Biaryl Synthesis

| Aryl Halide | Boronic Acid | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 1-Bromo-4-iodobenzene (B50087) | Phenylboronic acid | Pd-catalyst / K₂CO₃ | 4-Bromo-1,1'-biphenyl | chemicalbook.com |

Indoles and Benzimidazoles: While o-phenylenediamines are not direct precursors for indoles, they are ideal starting materials for benzimidazoles, another important class of heterocyclic compounds. The condensation of this compound with aldehydes or carboxylic acids (or their derivatives) provides a straightforward route to 6-bromo-5-iodo-1H-benzimidazole derivatives. For instance, its simpler analog, 4-bromo-1,2-diaminobenzene, is used to synthesize 6-bromo-2-methylbenzimidazole. chemicalbook.com These halogenated benzimidazoles are themselves valuable intermediates for further functionalization via cross-coupling reactions.

Exploration as Biochemical Probes for Molecular Interactions

Biochemical probes are small molecules designed to interact specifically with biological macromolecules like proteins and enzymes, allowing for the study of their function. nih.gov The development of such probes often relies on a central scaffold that can be systematically modified to optimize binding affinity and selectivity.

While there are no specific studies detailing the use of this compound as a biochemical probe, its structure presents significant potential for this application. The benzimidazole core, readily synthesized from this diamine, is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.

Derivatives of this compound could be designed as enzyme inhibitors or activators. The heterocyclic systems built from this core can mimic the structure of natural substrates or cofactors, allowing them to bind to enzyme active sites. The bromine and iodine substituents offer vectors for chemical modification, enabling the synthesis of a library of related compounds to probe structure-activity relationships and optimize interactions with a target enzyme.

In addition to modulating activity, small molecules are used to study protein-protein interactions or to serve as ligands for biophysical characterization. The heavy atoms (bromine and iodine) in this compound's scaffold are particularly advantageous for X-ray crystallography. When a ligand containing a heavy atom binds to a protein, it simplifies the process of solving the protein's three-dimensional structure. This information is invaluable for understanding the molecular basis of the interaction and for structure-based drug design. Therefore, derivatives of this compound could serve as powerful tools for elucidating the structures of protein-ligand complexes. nih.gov

Green Chemistry Approaches in the Synthesis and Application of 4 Bromo 5 Iodobenzene 1,2 Diamine

Principles of Green Chemistry in Halogenated Aromatic Diamine Synthesis

The synthesis of halogenated aromatic diamines traditionally involves methods that can be hazardous and generate significant waste. Green chemistry principles offer a framework to mitigate these issues. Key principles applicable to this class of compounds include:

Prevention of Waste: Designing synthetic pathways that minimize the generation of waste is a primary goal. nih.govsnu.ac.kr

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.netsnu.ac.kr

Less Hazardous Chemical Syntheses: Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment. nih.govresearchgate.net

Safer Solvents and Auxiliaries: Avoiding the use of auxiliary substances like solvents or separation agents wherever possible, and when necessary, using safer alternatives. nih.govnih.gov Water is considered a green solvent due to its non-toxic and non-flammable nature. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. nih.govanton-paar.com

Use of Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents is preferred as they can be recycled and are highly selective. nih.govchemscene.com

Sustainable Synthetic Methods for 4-Bromo-5-iodobenzene-1,2-diamine

Recent research has focused on developing greener synthetic routes to halogenated aromatic compounds, which can be applied to the synthesis of this compound.

Use of Environmentally Benign Reagents and Catalysts (e.g., Sodium Bromide and Hydrogen Peroxide for Bromination)

Traditional bromination methods often utilize liquid bromine, which is highly corrosive and toxic. researchgate.net Greener alternatives involve the use of safer and more manageable brominating agents. For instance, a combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium can be used for the bromination of o-phenylenediamine (B120857) to produce 4-bromo-o-phenylenediamine. google.com This method avoids the use of harsh brominating agents. Similarly, systems like orthoperiodic acid/sodium bromide in water have been shown to be effective for the bromination of aromatic compounds at room temperature. researchgate.net For iodination, combinations like potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) offer an environmentally benign protocol for the ortho-monoiodination of activated aromatics. organic-chemistry.org

The use of catalysts is a cornerstone of green chemistry. nih.gov In the synthesis of halogenated anilines, various catalytic systems have been explored. For example, vanadium pentoxide can promote the bromination of organic substrates using tetrabutylammonium (B224687) bromide and hydrogen peroxide under mild conditions. organic-chemistry.org Lewis acids like iron(III) triflimide can activate N-iodosuccinimide (NIS) for the efficient iodination of arenes. organic-chemistry.org

Solvent Selection and Development of Solvent-Free Reaction Conditions

The choice of solvent is critical in green chemistry. nih.gov Water is an ideal green solvent, and reactions conducted in aqueous media are highly desirable. nih.govresearchgate.net For instance, the iodination of activated aromatics can be achieved using potassium iodide and ammonium peroxodisulfate in aqueous methanol at room temperature. organic-chemistry.org

Solvent-free, or "neat," reaction conditions represent an even greener approach by eliminating the solvent altogether. nih.govresearchgate.net These reactions, often facilitated by grinding or the use of solid supports like silica (B1680970) gel, can lead to reduced waste and simplified work-up procedures. researchgate.netchemmethod.com Zeolite-catalyzed, solvent-free synthesis of dihydropyrimidones is an example of such a methodology. nih.gov

Energy Efficient Reaction Conditions (e.g., Microwave Irradiation, Ultrasound-Assisted Processes, UV-Irradiation)

Conventional heating methods can be energy-intensive and time-consuming. anton-paar.com Green chemistry promotes the use of alternative energy sources to drive reactions more efficiently.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. anton-paar.comeijppr.com It often leads to dramatic reductions in reaction times, from hours to minutes, along with increased yields and product purity. youtube.comtandfonline.comyoutube.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazoles from o-phenylenediamines, and can be performed under solvent-free conditions. chemmethod.comnih.gov

Ultrasound-Assisted Processes: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another energy-efficient alternative. youtube.comnih.govresearchgate.net Ultrasound can enhance reaction rates and selectivity, as demonstrated in the sulfonation of aromatic compounds. nih.govresearchgate.net One-pot, ultrasound-assisted synthesis of isoxazolines has been reported with good to excellent yields and shorter reaction times. nih.gov

UV-Irradiation: Photochemical methods, utilizing UV irradiation, can also provide energy-efficient pathways for certain reactions. While less commonly reported for the direct synthesis of halogenated diamines, photoredox catalysis is a growing field for various organic transformations. diva-portal.org

Waste Reduction and By-product Minimization Strategies in the Synthesis of Derivatives

For example, the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines and aldehydes can be performed in a one-pot reaction using environmentally benign catalysts like ammonium chloride or in a deep eutectic solvent, which can act as both the reaction medium and a reagent. niscpr.res.innih.gov These methods often result in high yields and simple work-up procedures, significantly reducing the environmental footprint of the synthesis. nih.gov

The table below summarizes various green chemistry approaches applicable to the synthesis of halogenated aromatic diamines and their derivatives.

| Green Chemistry Principle | Application in Synthesis of Halogenated Aromatic Diamines & Derivatives |

| Use of Benign Reagents | Replacement of liquid bromine with NaBr/H₂O₂ for bromination. google.com Use of KI/(NH₄)₂S₂O₈ for iodination. organic-chemistry.org |

| Catalysis | Vanadium pentoxide for bromination. organic-chemistry.org Iron(III) triflimide for iodination. organic-chemistry.org Zeolites in solvent-free reactions. nih.gov |

| Solvent Selection | Use of water as a green solvent. nih.govresearchgate.net |

| Solvent-Free Conditions | Grinding or use of solid supports to eliminate solvents. researchgate.netchemmethod.com |

| Energy Efficiency | Microwave irradiation to reduce reaction times and increase yields. anton-paar.comyoutube.comtandfonline.com Ultrasound assistance to enhance reaction rates. nih.govresearchgate.netnih.gov |